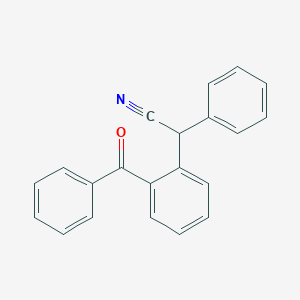

2-(2-Benzoylphenyl)-2-phenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Benzoylphenyl)-2-phenylacetonitrile is a chemical compound that is part of the phenylacetonitrile family. It is structurally related to other compounds that have been synthesized and studied for various applications, including as intermediates in the synthesis of pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of related phenylacetonitriles has been explored in several studies. A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated from 2-(1-tosylalkyl)phenols under basic conditions . Another approach for converting phenylacetic acids to phenylacetonitriles uses bis(2-methoxyethyl)aminosulfur trifluoride, with the reaction easily extended to the synthesis of corresponding phenylacetonitriles by including triethylphosphine . Additionally, 2-(3-Benzoylphenyl)propionitrile has been synthesized from m-methyl benzoic acid methyl ester through a series of reactions, including bromination and cyanation .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzoyl group attached to a phenyl ring, which is further connected to an acetonitrile group. The related compound 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene, which can be formed from the benzylation of phenylacetonitrile, provides insight into the types of molecular transformations that phenylacetonitriles can undergo .

Chemical Reactions Analysis

Phenylacetonitriles can participate in various chemical reactions. For instance, the benzylation of phenylacetonitrile can lead to products like 2-benzylamino-1-cyano-1,3-diphenylprop-1-ene . Electrochemical cyanomethylation of benzophenone in acetonitrile has been used to synthesize 3-phenylcinnamonitrile, demonstrating the reactivity of these compounds in electrochemical environments . Moreover, the monomethylation of 3-benzoylbenzeacetonitrile has been studied, showing the influence of catalysts and reaction conditions on the outcome .

Physical and Chemical Properties Analysis

The physical properties of these compounds can vary, but specific data for 2-(3-benzoylphenyl)propionitrile indicates a melting point range of 52-54°C and a high purity level of 98.6% . The chemical properties are influenced by the functional groups present in the molecule, such as the nitrile group, which is reactive and can be involved in further chemical transformations.

Applications De Recherche Scientifique

Catalysis and Reaction Mechanisms : The compound has been investigated in the context of catalysis. For instance, a study explored the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, where 2-phenylacetonitrile was a key intermediate. This study provides insights into the mechanisms of such reactions (Zhou et al., 2017).

Organic Synthesis and Intermediates : This compound is also significant in organic synthesis. For example, it has been identified as a byproduct in the benzylation of phenylacetonitrile (Ganellin & Stolz, 1969). In another context, it has been utilized as an intermediate in the synthesis of ketoprofen, a non-steroidal anti-inflammatory drug (Juan, 2007).

Pharmacological Research : While explicitly excluding drug use and dosage details, it's noteworthy that variants of this compound have been studied for their potential as PPARgamma agonists, which are relevant in the context of antidiabetic activity (Cobb et al., 1998).

Photochemical and Thermal Studies : The compound has been part of studies focusing on photochemical and thermal reactions. For instance, research has been done on the photo- and thermal elimination of nitrogen from certain related compounds, yielding products like phenylacetonitrile (Selvarajan & Boyer, 1972).

Environmental Research : The compound has been identified as a disinfection byproduct in water treatment processes, highlighting its relevance in environmental chemistry and public health (Ma et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar benzophenone and benzimidazole moieties have been found to exhibit antimicrobial activity . These compounds are known to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Related benzoylphenyl ureas have been shown to disrupt the molting process in insects, serving as insect growth regulators . They alter the cuticle composition, especially that of chitin, affecting the elasticity and firmness of the endocuticle .

Biochemical Pathways

Related compounds have been shown to inhibit biochemical processes leading to chitin formation , which could potentially disrupt the life cycle of certain insects.

Result of Action

Related benzoylphenyl ureas have been found to reduce the level of chitin in the cuticle of insects, which could affect the biophysical and biochemical characters of the glycoprotein, the main constituent of the endocuticle .

Propriétés

IUPAC Name |

2-(2-benzoylphenyl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO/c22-15-20(16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23)17-11-5-2-6-12-17/h1-14,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWCPPJXHVYXFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370740 |

Source

|

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127667-32-7 |

Source

|

| Record name | 2-(2-benzoylphenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)